molecular formula C10H8F4N2OS B8021400 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine CAS No. 1855907-41-3

6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine

Cat. No.: B8021400
CAS No.: 1855907-41-3
M. Wt: 280.24 g/mol
InChI Key: ACSYUJZPWRUVEE-UHFFFAOYSA-N
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Description

6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative. This compound is notable for its unique chemical structure, which includes a tetrafluoropropoxy group attached to a benzothiazole ring. The presence of fluorine atoms imparts distinct physicochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3) as the base. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated propoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the fluorinated propoxy group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist of the serotonin 6 (5-HT6) receptor, which is primarily expressed in the brain. This interaction can enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, potentially improving cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other fluorinated compounds may not be as effective.

Properties

IUPAC Name

6-(2,2,3,3-tetrafluoropropoxy)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N2OS/c11-8(12)10(13,14)4-17-5-1-2-6-7(3-5)18-9(15)16-6/h1-3,8H,4H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSYUJZPWRUVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(C(F)F)(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401022938
Record name 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855907-41-3
Record name 6-(2,2,3,3-Tetrafluoropropoxy)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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